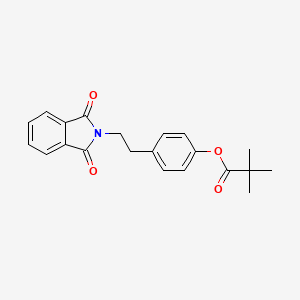

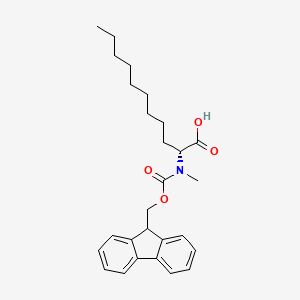

N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Chloro-3-nitrobenzyl alcohol” is a chemical compound with the molecular formula C7H6ClNO3 . It appears as a white to gray to brown powder or crystal .

Molecular Structure Analysis

The molecular weight of “4-Chloro-3-nitrobenzyl alcohol” is 187.58 g/mol . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis

“4-Chloro-3-nitrobenzyl alcohol” has a density of 1.5±0.1 g/cm3, a boiling point of 347.6±27.0 °C at 760 mmHg, and a melting point of 63.0 to 67.0 °C . It has a molar refractivity of 44.1±0.3 cm3 .科学的研究の応用

Molecular Structure Studies

Research into compounds structurally related to N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline, such as N-(2-hydroxybenzylidene)aniline derivatives, has revealed insights into their molecular structures. These studies highlight the importance of intramolecular hydrogen bonding facilitated by the alignment of hydroxy groups towards nitrogen atoms, which is critical for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Burgess et al., 1999).

Chemical Synthesis and Modification

The oxidation of substituted anilines, including difluoroaniline derivatives, to nitroso-compounds has been explored, with applications in the synthesis of more complex organic molecules. Such chemical transformations are fundamental in the development of new materials and pharmaceuticals, showcasing the versatility of aniline derivatives in synthetic chemistry (Nunno et al., 1970).

Nucleoside Transport Inhibition

Analogues of 4-nitrobenzylthioinosine, where the ribose moiety is replaced with substituted benzyl groups, demonstrate significant applications in biomedical research, particularly in inhibiting the nucleoside transport protein ENT1. This inhibition is crucial for developing therapeutic agents targeting diseases related to nucleoside transport dysregulation (Tromp et al., 2004).

Materials Science and Polymer Research

The utilization of o-nitrobenzyl alcohol derivatives, including those structurally related to N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline, in polymer and materials science, underscores their role in the development of photodegradable materials. These applications include creating hydrogels, thin films, and bioconjugates that respond to light, enabling controlled degradation or property change for various technological and medical uses (Zhao et al., 2012).

Environmental and Biodegradation Studies

The study of anaerobic degradation pathways for chloro-nitroaniline compounds by microbial strains provides insights into environmental remediation strategies. Understanding how microorganisms can break down environmentally persistent and toxic compounds is vital for developing bioremediation technologies to address pollution and promote sustainability (Duc, 2019).

Safety and Hazards

特性

IUPAC Name |

N-[(4-chloro-3-nitrophenyl)methyl]-2,4-difluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2N2O2/c14-10-3-1-8(5-13(10)18(19)20)7-17-12-4-2-9(15)6-11(12)16/h1-6,17H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPCNFIAXKVYBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC2=C(C=C(C=C2)F)F)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-3-nitrobenzyl)-2,4-difluoroaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2646128.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2646132.png)

![2-[Methyl-[(1-methyl-5-nitropyrazol-3-yl)methyl]amino]acetic acid](/img/structure/B2646135.png)

![Methyl 6-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2646143.png)